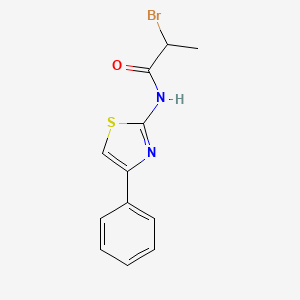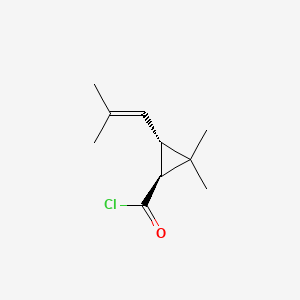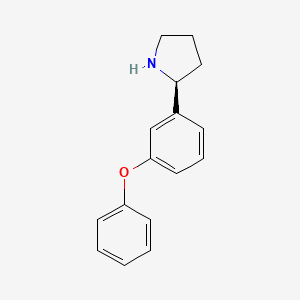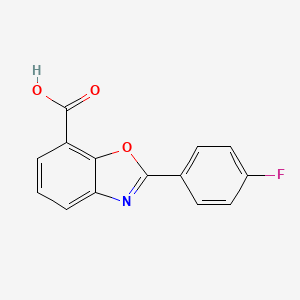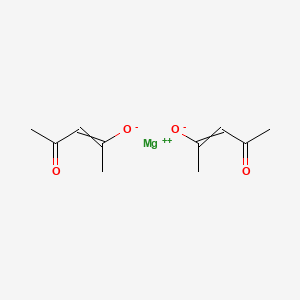
magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate: magnesium(II) acetylacetonate , is a coordination compound with the chemical formula C10H14MgO4 . It is a white to almost white powder or crystalline solid that is soluble in hot methanol . This compound is widely used in various fields due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate can be synthesized by reacting magnesium salts with acetylacetone in the presence of a base. The reaction typically involves the following steps:
- Dissolving magnesium chloride or magnesium sulfate in water.
- Adding acetylacetone to the solution.
- Introducing a base such as sodium hydroxide or ammonium hydroxide to facilitate the formation of the magnesium complex.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods: In industrial settings, the production of bis(2,4-pentanedionato)magnesium(II) follows similar principles but on a larger scale. The process involves:
- Using high-purity magnesium salts and acetylacetone.
- Employing continuous stirring and controlled temperature conditions to ensure complete reaction.
- Utilizing advanced filtration and drying techniques to obtain the final product with high purity .
化学反应分析
Types of Reactions: magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Coordination Reactions: It can form complexes with other metal ions or ligands.
Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands under specific conditions.
Oxidation-Reduction Reactions: It can participate in redox reactions, although it is more stable in its current oxidation state.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts and additional ligands in an aqueous or organic solvent.
Substitution Reactions: Require the presence of competing ligands and may involve heating or the use of catalysts.
Oxidation-Reduction Reactions: Involve oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Major Products Formed:
Coordination Reactions: Formation of mixed-metal complexes.
Substitution Reactions: New magnesium complexes with different ligands.
Oxidation-Reduction Reactions: Changes in the oxidation state of magnesium or the ligands.
科学研究应用
Chemistry:
Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.
Material Science: Employed in the preparation of advanced materials and coatings.
Biology:
Biochemical Studies: Utilized in studies involving metal ion interactions with biological molecules.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its metal-binding properties.
Industry:
作用机制
The mechanism of action of bis(2,4-pentanedionato)magnesium(II) involves its ability to coordinate with other molecules through its acetylacetonate ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
相似化合物的比较
- Bis(2,4-pentanedionato)copper(II)
- Bis(2,4-pentanedionato)zinc(II)
- Bis(2,4-pentanedionato)nickel(II)
Comparison:
- Bis(2,4-pentanedionato)copper(II): Exhibits different redox properties and is used in different catalytic applications.
- Bis(2,4-pentanedionato)zinc(II): Has similar coordination properties but different reactivity due to the nature of zinc.
- Bis(2,4-pentanedionato)nickel(II): Known for its magnetic properties and used in different industrial applications.
Uniqueness: magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate is unique due to its specific coordination chemistry and stability, making it suitable for a wide range of applications in catalysis, material science, and industrial processes .
属性
分子式 |
C10H14MgO4 |
|---|---|
分子量 |
222.52 g/mol |
IUPAC 名称 |
magnesium;4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |
InChI 键 |
AKTIAGQCYPCKFX-UHFFFAOYSA-L |
规范 SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
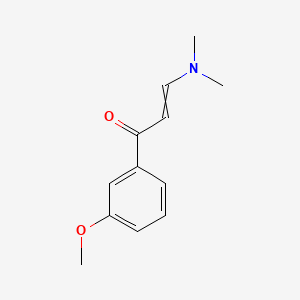
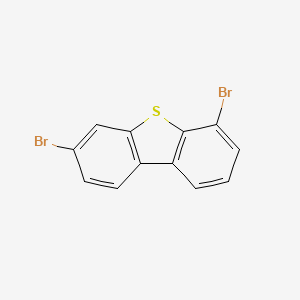
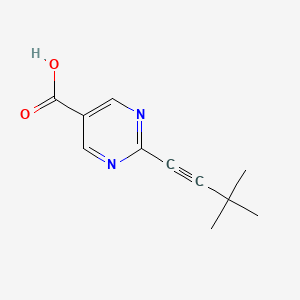
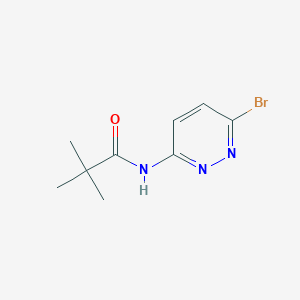
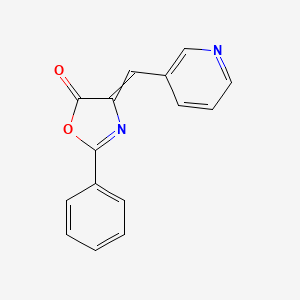
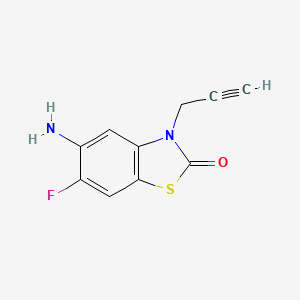
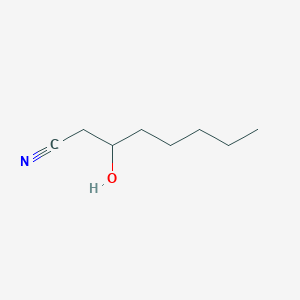
![1-Heptanol, 7-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8663690.png)
